Cyclopropyl--d4-Methyl-d2 Alcohol
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Description
Synthesis Analysis
The synthesis of cyclopropane derivatives, such as Cyclopropyl–d4-Methyl-d2 Alcohol, often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide is also a common method .
Molecular Structure Analysis
The molecular formula of Cyclopropyl–d4-Methyl-d2 Alcohol is C4H2D6O. Its average mass is 72.106 Da and its mono-isotopic mass is 72.057518 Da .
Chemical Reactions Analysis
Cyclopropyl derivatives can undergo various chemical reactions. For instance, they can react with strongly acidic hydrogen halides like HCl, HBr, and HI . They can also undergo dehydration to form alkenes .
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopropyl-d4-Methyl-d2 Alcohol involves the reduction of Cyclopropyl-d4-Acetone using Sodium Borohydride in the presence of Deuterium Oxide to obtain the deuterated alcohol.", "Starting Materials": [ "Cyclopropyl-d4-Acetone", "Sodium Borohydride", "Deuterium Oxide" ], "Reaction": [ "Add Sodium Borohydride to a solution of Cyclopropyl-d4-Acetone in Deuterium Oxide", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Purify the product by distillation or chromatography" ] } | |
CAS RN |
1219805-67-0 |
Product Name |
Cyclopropyl--d4-Methyl-d2 Alcohol |
Molecular Formula |
C4H2D6O |
Molecular Weight |
78.14269067 |
synonyms |
Cyclopropyl--d4-Methyl-d2 Alcohol |
Origin of Product |
United States |
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